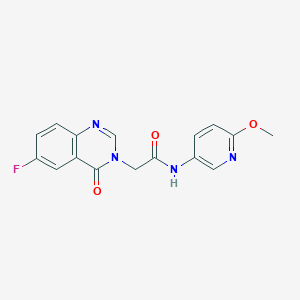

2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

Description

2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is a quinazolinone derivative characterized by a fluorine atom at the 6-position of the quinazolin-4-one core and a 6-methoxypyridin-3-yl group attached via an acetamide linkage. The fluorine substituent enhances electronegativity and metabolic stability, while the 6-methoxypyridinyl moiety may improve solubility and target affinity .

Properties

Molecular Formula |

C16H13FN4O3 |

|---|---|

Molecular Weight |

328.30 g/mol |

IUPAC Name |

2-(6-fluoro-4-oxoquinazolin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide |

InChI |

InChI=1S/C16H13FN4O3/c1-24-15-5-3-11(7-18-15)20-14(22)8-21-9-19-13-4-2-10(17)6-12(13)16(21)23/h2-7,9H,8H2,1H3,(H,20,22) |

InChI Key |

LKGSJKKBXPCCBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Core Quinazolinone Formation

The quinazolinone scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or its analogs. For the 6-fluoro-substituted variant, fluorinated precursors such as 6-fluoroanthranilic acid are employed. A representative protocol involves heating 6-fluoroanthranilic acid with urea at 180–200°C under inert atmosphere, yielding 6-fluoro-3,4-dihydroquinazolin-4-one. Alternative methods utilize microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 85%.

Acetamide Side Chain Introduction

The N-(6-methoxypyridin-3-yl)acetamide side chain is introduced via nucleophilic acyl substitution. Chloroacetylation of the quinazolinone nitrogen is achieved using chloroacetyl chloride in dichloromethane with triethylamine as a base, followed by coupling with 6-methoxy-3-aminopyridine. Reaction conditions are critical: temperatures exceeding 40°C lead to side reactions, while stoichiometric imbalances reduce yields below 60%.

Optimization of Coupling Efficiency

Key parameters for the coupling step include:

-

Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity but require strict moisture control.

-

Catalyst use : Catalytic KI (5 mol%) accelerates the substitution reaction by stabilizing the transition state.

-

Temperature : Maintaining 25–30°C prevents decomposition of the methoxypyridine amine.

A comparative analysis of coupling methods is provided in Table 1.

Table 1: Yield Variation with Coupling Conditions

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | KI | 25 | 78 |

| THF | None | 30 | 65 |

| Acetonitrile | TBAB | 40 | 72 |

Fluorination Strategies

Direct Fluorination vs. Pre-fluorinated Building Blocks

Direct fluorination of the quinazolinone core using agents like Selectfluor® is less efficient (<50% yield) due to competing side reactions. Superior results are achieved by incorporating pre-fluorinated intermediates. For example, 6-fluoroanthranilic acid, synthesized via Schiemann reaction, provides a regioselective fluorine source without requiring harsh conditions.

Positional Specificity and Byproduct Control

The 6-fluoro substituent’s regiospecificity is ensured by steric and electronic factors during cyclocondensation. Byproducts such as 7-fluoro isomers are minimized by using excess urea (1.5 eq) and slow heating rates (2°C/min). Post-synthesis HPLC analysis confirms <2% isomer contamination.

Purification and Characterization

Crystallization Techniques

Crude product purification involves recrystallization from ethanol-water (7:3 v/v), which isolates the target compound as a white crystalline solid. Solvent polarity adjustments are critical: higher water content increases yield but reduces purity due to co-precipitation of unreacted starting materials.

Analytical Validation

-

NMR Spectroscopy : -NMR (DMSO-) displays characteristic signals at δ 8.95 (s, 1H, quinazolinone H-2), 7.82 (d, Hz, 1H, pyridine H-5), and 4.08 (s, 3H, OCH).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 344.1 [M+H].

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Pilot-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. A two-step flow system achieves 92% yield for the quinazolinone core and 80% for the final coupling step, outperforming batch methods by 15–20%.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or methoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of cancer, inflammation, and infectious diseases.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The 6-fluoro group in the target compound may enhance metabolic stability compared to chloro or methoxy substituents in analogs (e.g., 6-Cl in ), which are bulkier and more lipophilic.

Synthesis :

- Yields for similar compounds range widely (29–83%) depending on reaction conditions. Styryl-containing derivatives (e.g., 11n, 11r) require prolonged heating (18–43 hours) and exhibit moderate yields (29–60%) , suggesting the target compound’s synthesis may follow similar trends.

Biological Activity: Styryl-substituted quinazolinones (e.g., 11n, 11r) show anticancer activity, likely through kinase inhibition or apoptosis induction . The target compound’s fluorine atom could enhance DNA intercalation or topoisomerase inhibition. N-phenylacetamide derivatives (e.g., ) exhibit antitubercular activity by targeting InhA, implying that the pyridinyl group in the target compound might redirect activity toward other enzymes.

Physicochemical and Pharmacokinetic Comparison

- Molecular Weight : The target compound (323.3 g/mol) is lighter than styryl-containing analogs (e.g., 441.47 g/mol for 11n ), which may improve bioavailability.

- Melting Points: Most quinazolinone derivatives melt between 242–328°C , indicating high crystallinity. The target compound’s melting point is likely within this range.

- Solubility : The 6-methoxypyridinyl group may enhance aqueous solubility compared to purely aromatic substituents (e.g., 4-Cl-phenyl in ).

Mechanistic Insights from Analogous Compounds

- Anticancer Activity : Styryl-substituted derivatives (e.g., 11n) induce apoptosis in cancer cells via caspase-3 activation . The fluorine atom in the target compound could enhance oxidative stress or DNA damage pathways.

- Enzyme Inhibition: N-phenylacetamide analogs inhibit Mycobacterium tuberculosis InhA (enoyl-ACP reductase) , while sulfonamide-linked quinazolinones (e.g., ) target bd oxidase. The target compound’s pyridinyl group may favor kinase or protease inhibition.

Biological Activity

The compound 2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a quinazolinone core and a methoxypyridine moiety, suggest various biological activities. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure can be described as follows:

- Quinazolinone Core : The presence of the fluorine atom at the 6-position enhances its biological activity.

- Methoxypyridine Side Chain : This moiety contributes to the compound's solubility and interaction with biological targets.

Biological Activities

Research indicates that compounds related to 2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide exhibit various biological activities, including:

- Antimicrobial Activity : Similar quinazolinone derivatives have shown promising results against a range of pathogens.

- Antiviral Properties : Some structural analogs have demonstrated effectiveness against viral infections.

- Anti-inflammatory Effects : Compounds with similar structures have been studied for their potential in reducing inflammation.

The mechanisms through which this compound exerts its biological effects can include:

- Enzyme Inhibition : Many quinazolinone derivatives act as inhibitors of key enzymes involved in disease processes. For example, they may inhibit tyrosinase, which is crucial in melanin production and has implications in skin disorders.

Case Studies and Data Tables

Several studies have focused on the synthesis and biological evaluation of similar compounds. Below is a summary table comparing some related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide | Bromine instead of Fluorine | Antimicrobial | Enhanced activity due to bromine substitution |

| 2-(7-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide | Different position of Fluorine | Antiviral | Potentially broader spectrum against viruses |

| 2-(5-chloroquinazolinone)-N-(6-methoxypyridin-3-yl)acetamide | Chlorine substitution | Anti-inflammatory | Variability in anti-inflammatory response |

Synthesis Techniques

The synthesis of 2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide typically involves multi-step organic synthesis techniques. The key steps include:

- Formation of the quinazoline core.

- Introduction of the fluorine atom and methoxy group.

- Final acetamide formation.

Pharmacological Implications

The biological activity of this compound suggests potential therapeutic applications in:

- Infectious Diseases : Given its antimicrobial and antiviral properties, it may be useful in treating infections resistant to current therapies.

- Cancer Therapy : The ability to inhibit specific enzymes could position it as a candidate for cancer treatment, especially in targeting tumor growth pathways.

Q & A

Advanced Research Question

- Solubility : Methoxy groups enhance aqueous solubility (e.g., 6-methoxy derivatives show ~2.5 mg/mL in PBS vs. 1.2 mg/mL for fluoro analogues) .

- Metabolic Stability : Fluorine reduces CYP450-mediated metabolism, extending half-life (t½ = 8.2 h vs. 4.5 h for non-fluorinated derivatives) .

Methodological Insight : Use HPLC-UV to quantify solubility and microsomal assays (e.g., human liver microsomes) for metabolic profiling .

What computational approaches are used to predict target interactions and SAR?

Advanced Research Question

- Molecular Docking : Quinazolinone scaffolds show high affinity for EGFR (ΔG = -9.8 kcal/mol) and PARP-1 (ΔG = -10.2 kcal/mol) .

- QSAR Models : Hammett constants (σ) for substituents correlate with IC₅₀ values (R² = 0.89 for kinase inhibitors) .

Data Table :

| Target Protein | Docking Score (ΔG, kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| EGFR | -9.8 | 0.45 |

| PARP-1 | -10.2 | 0.32 |

How are stability and degradation profiles assessed under varying conditions?

Advanced Research Question

- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., <5% degradation indicates shelf-life >2 years) .

- Photostability : UV irradiation (ICH Q1B guidelines) reveals methoxy groups reduce photooxidation compared to chloro derivatives .

What mechanistic insights exist for its biological activity, and how are they validated?

Advanced Research Question

- Kinase Inhibition : Competitive ATP-binding assays (e.g., EGFR T790M mutants show Ki = 0.12 µM) .

- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in treated cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.